17R-hydroxy-4Z,7Z,10Z,13Z,15E,19Z-docosahexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17(R)-HDoHE is a polyunsaturated fatty acid that is (4Z,7Z,10Z,13Z,15E,19Z)-docosa-4,7,10,13,15,19-hexaenoic acid carrying a hydroxy substituent at the 17R-position. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is a conjugate acid of a 17(R)-HDoHE(1-). It is an enantiomer of a 17(S)-HDoHE.
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,15E,17R,19Z)-17-hydroxydocosa-4,7,10,13,15,19-hexaenoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-15-18-21(23)19-16-13-11-9-7-5-4-6-8-10-12-14-17-20-22(24)25/h3,5-8,11-16,19,21,23H,2,4,9-10,17-18,20H2,1H3,(H,24,25)/b7-5-,8-6-,13-11-,14-12-,15-3-,19-16+/t21-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTYBBUBEPPYCX-NGHKTGSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(C=CC=CCC=CCC=CCC=CCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C[C@H](/C=C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does 17R-HDHA exert its anti-inflammatory and pro-resolving effects?
A: While the precise mechanisms are still under investigation, 17R-HDHA is known to be converted into resolvins, primarily aspirin-triggered resolvin D1 (AT-RvD1), which actively promote the resolution of inflammation. [, ] AT-RvD1 has been shown to interact with the lipoxin A4 receptor (ALX), a G protein-coupled receptor, to exert its anti-inflammatory effects. [] This interaction leads to the inhibition of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and the promotion of macrophage phagocytosis of apoptotic cells, ultimately contributing to the resolution of inflammation. [, ]
Q2: What evidence supports the therapeutic potential of 17R-HDHA in inflammatory diseases?
A: Preclinical studies have demonstrated the efficacy of 17R-HDHA in various animal models of inflammatory diseases. For instance, systemic administration of 17R-HDHA significantly reduced disease activity, colonic damage, and pro-inflammatory cytokine levels in models of colitis. [] Additionally, 17R-HDHA exhibited analgesic effects in models of osteoarthritis and arthritis, reducing pain behavior and joint stiffness. [, ] These findings suggest that 17R-HDHA and its derivatives hold promise as potential therapeutics for inflammatory conditions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.